4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide
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Overview
Description
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethylphenoxy group and a sulfamoylphenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.
Coupling with Butanamide: The 4-ethylphenoxy halide is then reacted with butanamide under basic conditions to form the intermediate 4-(4-ethylphenoxy)butanamide.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with a sulfamoylating agent, such as sulfamoyl chloride, to introduce the sulfamoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
- 4-(4-propylphenoxy)-N-(4-sulfamoylphenyl)butanamide
- 4-(4-isopropylphenoxy)-N-(4-sulfamoylphenyl)butanamide
Uniqueness
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities, selectivity, and overall efficacy in various applications compared to its similar compounds.
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-14-5-9-16(10-6-14)24-13-3-4-18(21)20-15-7-11-17(12-8-15)25(19,22)23/h5-12H,2-4,13H2,1H3,(H,20,21)(H2,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDNRZBSMLSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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